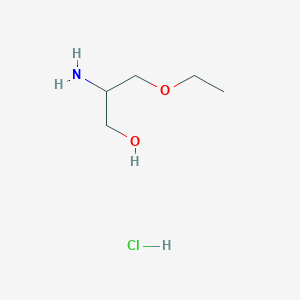

2-Amino-3-ethoxypropan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-ethoxypropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c1-2-8-4-5(6)3-7;/h5,7H,2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFSQQDHPLTMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance As a Bifunctional Propanol Derivative

The significance of 2-Amino-3-ethoxypropan-1-ol (B2572756) hydrochloride in organic chemistry is rooted in its identity as a bifunctional propanol (B110389) derivative. Propanols are three-carbon alcohols that serve as fundamental starting materials and intermediates in numerous chemical processes. researchgate.net The presence of a hydroxyl (-OH) group allows for a range of reactions, including oxidation, esterification, and etherification. researchgate.net

In the case of 2-Amino-3-ethoxypropan-1-ol hydrochloride, the propanol backbone is further functionalized with an amino group (-NH2) and an ethoxy group (-OCH2CH3), making it a bifunctional, or even trifunctional, molecule. alfa-chemistry.comsigmaaldrich.com Bifunctional compounds are of great interest in organic synthesis because the two different functional groups can react selectively, allowing for the stepwise construction of more complex molecules. nih.gov This dual reactivity is a cornerstone of modern synthetic strategy, enabling chemists to build intricate molecular architectures with high precision. sigmaaldrich.com

The specific arrangement of the functional groups in 2-Amino-3-ethoxypropan-1-ol—an amino group at the 2-position and an ethoxy group at the 3-position—creates a chiral center at the second carbon. Chirality, or the "handedness" of a molecule, is a critical consideration in pharmaceutical and biological chemistry, as different enantiomers (mirror-image isomers) of a molecule can have vastly different biological activities. wikipedia.orgnih.gov Therefore, the (S)- and (R)-enantiomers of this compound are valuable as chiral building blocks for the asymmetric synthesis of target molecules. diva-portal.org

Historical Context and Evolution of Amino Alcohol Chemistry

The study of amino alcohols has a rich history intertwined with the development of organic chemistry itself. alfa-chemistry.com Early investigations into natural products led to the isolation and characterization of numerous compounds containing both amino and hydroxyl functionalities. alfa-chemistry.com These naturally occurring amino alcohols, such as the amino acid serine, served as the initial inspiration for the synthesis and exploration of this class of compounds. nih.gov

The development of synthetic methods for amino alcohols has been a continuous area of research. Early methods often involved the reduction of amino acids or their esters, providing access to a range of chiral amino alcohols. alfa-chemistry.com Another classical approach is the aminolysis of epoxides, where the ring-opening of an epoxide with an amine yields a β-amino alcohol. alfa-chemistry.com

Over the decades, the field has evolved significantly, with the development of more sophisticated and stereoselective methods for amino alcohol synthesis. The advent of asymmetric catalysis has been particularly transformative, allowing for the preparation of enantiomerically pure amino alcohols with high efficiency and selectivity. diva-portal.org These advancements have been driven by the increasing demand for chiral building blocks in the pharmaceutical industry, where the use of single-enantiomer drugs is now standard practice to improve efficacy and reduce side effects. nih.gov The synthesis of propanolamine (B44665) derivatives, in particular, has been a focus of research due to their prevalence in biologically active molecules.

Scope and Research Objectives Pertaining to 2 Amino 3 Ethoxypropan 1 Ol Hydrochloride Investigations

Direct Synthesis Routes from Precursor Alcohols and Amine Derivatives

Direct synthesis approaches offer a straightforward means to obtain a racemic mixture of this compound. These methods often involve the formation of the key carbon-nitrogen and carbon-oxygen bonds through well-established chemical transformations.

A primary strategy for the direct synthesis of 2-amino-3-ethoxypropan-1-ol involves the amination of a suitable three-carbon precursor that already contains the ethoxy and hydroxyl functionalities. A key intermediate for this approach is 2-(ethoxymethyl)oxirane, also known as ethyl glycidyl (B131873) ether. This epoxide can be synthesized and subsequently aminated.

The amination of 2-(ethoxymethyl)oxirane with ammonia (B1221849) is a nucleophilic ring-opening reaction. Under neutral or basic conditions, the reaction proceeds via an S\textsubscript{N}2 mechanism. The ammonia molecule, acting as a nucleophile, preferentially attacks the less sterically hindered carbon atom of the epoxide ring. In the case of 2-(ethoxymethyl)oxirane, this is the terminal carbon (C1), leading to the desired product, 2-amino-3-ethoxypropan-1-ol. The reaction is typically carried out in a solvent such as ethanol (B145695) or in an aqueous solution of ammonia, often at elevated temperatures and pressures to facilitate the reaction. researchcommons.orgresearchgate.net The regioselectivity of the ammonia addition to substituted epoxides is generally high for the less substituted carbon, ensuring the formation of the primary amine at the 2-position of the propanol backbone. nih.gov

The reaction sequence can be summarized as follows:

Epoxidation: An appropriate precursor, such as 3-ethoxyprop-1-ene, can be epoxidized using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to yield 2-(ethoxymethyl)oxirane.

Amination: The resulting epoxide is then reacted with ammonia to open the ring and introduce the amino group.

Salt Formation: The final amino alcohol is treated with hydrochloric acid to produce this compound. youtube.com

Table 1: Reaction Conditions for the Amination of Glycidyl Ethers

| Amine | Epoxide | Solvent | Temperature (°C) | Time (h) | Reference |

| Ammonia (aq) | Glycidyl Methacrylate | Water | 30-90 | 0.25-2 | researchcommons.org |

| Aniline | Phenyl Glycidyl Ether | None | 70-120 | - | kpi.ua |

| Primary Amines | Glycidyl Ethers | Various | - | - | semanticscholar.org |

This table presents a summary of general conditions for the amination of related glycidyl ethers, which can be adapted for the synthesis of 2-amino-3-ethoxypropan-1-ol.

An alternative direct synthesis route involves the etherification of a pre-existing amino diol. The starting material for this approach would be 2-aminopropane-1,3-diol. The selective etherification of the primary hydroxyl group at the 3-position while leaving the hydroxyl at the 1-position and the amino group at the 2-position untouched presents a significant challenge due to the similar reactivity of the hydroxyl groups and the nucleophilicity of the amino group.

A potential strategy to achieve selective etherification would involve a protection-etherification-deprotection sequence. This would entail:

Protection: The amino group and the C1 hydroxyl group of 2-aminopropane-1,3-diol would need to be protected with suitable protecting groups.

Etherification: The remaining free hydroxyl group at the C3 position could then be etherified using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Deprotection: The protecting groups would then be removed to yield the desired 2-amino-3-ethoxypropan-1-ol.

Given the complexities of selective protection and deprotection, this route is generally less favored compared to the amination of an epoxide.

Stereoselective Synthesis of Enantiomerically Enriched this compound

For applications where a specific stereoisomer is required, stereoselective synthetic methods are employed. These methods aim to produce either the (R)- or (S)-enantiomer of this compound in high enantiomeric purity.

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amino alcohols. One potential approach is the asymmetric reductive amination of a suitable keto-alcohol precursor, such as 1-ethoxy-3-hydroxypropan-2-one. This reaction would involve the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to stereoselectively introduce the amino group. Engineered amine dehydrogenases (AmDHs) have also been shown to be effective in the asymmetric reductive amination of α-hydroxy ketones, providing a biocatalytic route to chiral amino alcohols with high enantioselectivity. frontiersin.org

Another catalytic strategy involves the asymmetric ring-opening of a prochiral epoxide, such as 2-(ethoxymethyl)oxirane, with an amine nucleophile in the presence of a chiral catalyst. Various chiral ligand-metal complexes have been developed for this purpose, which can control the facial selectivity of the nucleophilic attack on the epoxide, leading to the preferential formation of one enantiomer.

The chiral pool synthesis approach utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org For the synthesis of 2-amino-3-ethoxypropan-1-ol, the amino acid serine is an ideal chiral precursor as it possesses the required C2 stereocenter. mdpi.com Both L-serine and D-serine are commercially available, allowing for the synthesis of either the (S)- or (R)-enantiomer of the target molecule, respectively.

A general synthetic sequence starting from serine would involve the following steps:

Protection: The amino and carboxylic acid functional groups of serine are protected. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), and the carboxylic acid can be esterified.

Etherification: The free hydroxyl group of the protected serine is then etherified to introduce the ethoxy group. This can be achieved using Williamson ether synthesis, for example, by treating the protected serine with a base and an ethylating agent.

Reduction: The ester group is then selectively reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄).

Deprotection: Finally, the protecting group on the amino group is removed to yield the enantiomerically pure 2-amino-3-ethoxypropan-1-ol.

Salt Formation: The resulting chiral amino alcohol is then converted to its hydrochloride salt.

This strategy has been successfully applied to the synthesis of various chiral amino alcohols and their derivatives. nih.govelsevierpure.com

When a stereoselective synthesis is not employed, a racemic mixture of 2-amino-3-ethoxypropan-1-ol is obtained. This mixture can be separated into its constituent enantiomers through resolution.

A common method for the resolution of racemic amines and amino alcohols is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral auxiliary is removed by treatment with a base to yield the individual enantiomers of the amino alcohol. Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org

Alternatively, chromatographic methods can be employed for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for resolving racemic mixtures of amino alcohols. oup.comnih.gov The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. Derivatization of the amino alcohol may sometimes be necessary to enhance the interaction with the CSP and improve separation. nih.govresearchgate.net

Table 2: Chiral Resolving Agents for Amines and Amino Alcohols

| Resolving Agent | Class of Compound Resolved | Reference |

| L-Malic Acid | α-Phenylethylamine | libretexts.org |

| Tartaric Acid | Racemic Bases | libretexts.org |

| Mandelic Acid | Racemic Bases | libretexts.org |

| Camphor-10-sulfonic Acid | Racemic Bases | libretexts.org |

| 2-Phenoxypropionic Acid Derivatives | D,L-2-Aminobutan-1-ol | google.com |

This table provides examples of chiral acids used for the resolution of racemic amines and amino alcohols.

Advanced Synthetic Protocols

Advanced synthetic protocols for compounds with the 2-amino-3-alkoxypropan-1-ol backbone focus on achieving high stereoselectivity and efficiency. These methods often involve the controlled introduction of the amino and hydroxyl functionalities.

While a direct one-pot synthesis for this compound is not prominently described in the literature, related methodologies for similar structures suggest potential pathways. One such analogous strategy involves the ring-opening of epoxides with amines. For instance, the reaction of a suitable epoxide with an amine in a single reaction vessel, sometimes facilitated by a catalyst, can yield the desired amino alcohol. A plausible one-pot synthesis for the target compound could conceptually start from ethyl glycidyl ether, which possesses the required ethoxy and epoxide functionalities. The ring-opening of ethyl glycidyl ether with ammonia would directly lead to 2-amino-3-ethoxypropan-1-ol.

Another potential one-pot approach is the directed reductive amination of a β-hydroxy-ketone. This method has been successfully applied to the synthesis of various 1,3-syn-amino alcohols. organic-chemistry.org This would involve the in-situ formation of an imine from a β-hydroxy-ketone precursor, followed by reduction to the corresponding amino alcohol. For the synthesis of 2-amino-3-ethoxypropan-1-ol, this would necessitate the prior synthesis of 1-ethoxy-3-hydroxypropan-2-one.

A related strategy that has been developed for the synthesis of β-amino alcohols involves a radical-mediated β-C-H amination of alcohols. This streamlined protocol allows for the conversion of alcohols to their β-amino analogs in a one-pot fashion through the in-situ generation of imidates, followed by a directed C-H amination and subsequent hydrolysis. organic-chemistry.org

The following table outlines a conceptual one-pot synthesis based on the ring-opening of an epoxide with ammonia, a common method for preparing β-amino alcohols. organic-chemistry.orgmdpi.comsemanticscholar.org

| Step | Reactants | Reagents/Catalyst | Product |

| 1 | Ethyl glycidyl ether, Ammonia | Water or other polar solvent (catalyst-free in some cases) | 2-Amino-3-ethoxypropan-1-ol |

Chemoenzymatic methods offer a powerful and highly selective alternative for the synthesis of chiral amino alcohols. These approaches leverage the stereoselectivity of enzymes for key transformations, often reducing the need for complex protection and deprotection steps.

A prominent chemoenzymatic strategy for producing chiral amino alcohols is the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs). nih.gov These enzymes, derived from amino acid dehydrogenases, can catalyze the direct conversion of a ketone to a chiral amine with high enantiomeric excess. For the synthesis of enantiomerically pure 2-amino-3-ethoxypropan-1-ol, this would involve the enzymatic amination of 1-ethoxy-3-hydroxypropan-2-one. The process typically utilizes a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), to ensure the continuous supply of the reducing equivalent (NADH). nih.gov

Another chemoenzymatic approach involves the use of lipases for the ring-opening of epoxides. For example, lipase (B570770) from Thermomyces lanuginosus has been shown to catalyze the ring-opening of epoxides with amines in a continuous-flow reactor, offering an efficient and environmentally benign method for β-amino alcohol synthesis. mdpi.com

The table below summarizes a potential chemoenzymatic route using an engineered amine dehydrogenase.

| Step | Substrate | Enzyme System | Key Parameters | Product |

| 1 | 1-Ethoxy-3-hydroxypropan-2-one | Engineered Amine Dehydrogenase (AmDH), Glucose Dehydrogenase (GDH) for cofactor regeneration | Ammonia source (e.g., NH₄Cl/NH₃·H₂O buffer), NAD⁺, Glucose | (S)- or (R)-2-Amino-3-ethoxypropan-1-ol |

Detailed research findings on a related system show that engineered AmDHs can achieve high conversion rates (>99%) and excellent enantioselectivity (>99% ee) in the amination of α-hydroxy ketones. nih.gov

Process Optimization and Scalability Studies in Preparation

The successful transition of a synthetic route from laboratory scale to industrial production hinges on thorough process optimization and scalability studies. While specific studies for this compound are not available, general principles from the synthesis of analogous amino alcohols can be applied.

A key example of process development can be found in the synthesis of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine. google.comjustia.com This patented process details the reaction of the starting methoxy (B1213986) amine with hydrochloric acid at elevated temperatures and pressures. google.comjustia.com The optimization of this process involved evaluating different reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. google.comjustia.com The work-up procedure was also a critical aspect of the process development, involving distillation and the use of specific solvents to isolate the final product. google.comjustia.com

For a potential industrial synthesis of this compound, similar optimization would be required. Key parameters to investigate would include:

Reactant Ratios: Optimizing the molar ratio of reactants, such as the amine source to the electrophile (e.g., epoxide or ketone), is crucial for maximizing conversion and minimizing side products.

Catalyst Loading and Selection: If a catalyst is employed, its loading must be minimized to reduce cost while maintaining a high reaction rate. The choice of catalyst can also significantly impact selectivity and ease of removal.

Solvent Effects: The selection of an appropriate solvent is critical for reaction kinetics, solubility of reactants and intermediates, and ease of product isolation.

Temperature and Pressure Control: These parameters directly influence reaction rates and selectivity. For exothermic reactions, efficient heat removal is a critical safety and quality consideration during scale-up.

Downstream Processing: The development of a robust and scalable purification method, such as crystallization or distillation, is essential for obtaining the final product with the desired purity.

The following table presents a hypothetical summary of process optimization parameters based on analogous amino alcohol syntheses.

| Parameter | Lab Scale | Pilot Plant Scale | Key Considerations for Scale-Up |

| Reaction Volume | 100 mL | 10 L | Heat and mass transfer, mixing efficiency |

| Temperature | 25 °C | 25-40 °C (with cooling) | Exotherm control, potential for side reactions at higher temperatures |

| Agitation Speed | 300 rpm | 100-200 rpm (impeller design dependent) | Ensuring homogeneity without causing shear damage to catalysts (if enzymatic) |

| Product Isolation | Chromatography | Crystallization/Distillation | Efficiency, solvent recovery, and waste minimization |

In the context of chemoenzymatic processes, scalability studies would also focus on enzyme stability, reusability, and the efficiency of the cofactor regeneration system on a larger scale. nih.gov

Analysis of Stereoisomerism and Chirality

The molecular structure of 2-Amino-3-ethoxypropan-1-ol contains two chiral centers at the C2 and C3 positions. The presence of these two stereocenters gives rise to the possibility of four stereoisomers, which exist as two pairs of enantiomers. These are the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) configurations. The relationship between these stereoisomers is critical in defining their physical, chemical, and biological properties.

The synthesis of specific stereoisomers of vicinal amino alcohols is a key focus in organic chemistry, often employing stereoselective methods to control the configuration at each chiral center. researchgate.net Methods for achieving enantiopure amino alcohols include the use of chiral starting materials, such as amino acids, or the application of asymmetric synthesis techniques. nih.gov For instance, the synthesis of vicinal amino alcohols can be achieved through the stereoselective ring-opening of epoxides or aziridines, or via modern catalytic methods like Cr/photoredox dual-catalyzed additions. researchgate.netacs.org

The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning R (rectus) or S (sinister) descriptors. The relative configuration between the two chiral centers is described as syn (when the amino and hydroxyl groups are on the same side in a Fischer projection) or anti (when they are on opposite sides).

Table 1: Possible Stereoisomers of 2-Amino-3-ethoxypropan-1-ol

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomer of (2S,3S) |

| 2 | S | S | Enantiomer of (2R,3R) |

| 3 | R | S | Enantiomer of (2S,3R) |

The determination of the stereochemistry of amino acids and their derivatives is often accomplished using techniques such as X-ray crystallography and NMR spectroscopy, which can provide detailed information about the spatial arrangement of atoms. youtube.com Chiroptical methods, including circular dichroism, are also invaluable for distinguishing between enantiomers. rsc.org

Conformational Analysis of 2-Amino-3-ethoxypropan-1-ol and Related Amino Alcohol Structures

The conformational landscape of 2-Amino-3-ethoxypropan-1-ol is complex due to the rotational freedom around its single bonds. The relative orientation of the amino, hydroxyl, and ethoxy groups is determined by a combination of steric and electronic effects, with intramolecular hydrogen bonding playing a particularly significant role.

In vicinal amino alcohols, intramolecular hydrogen bonds (IHBs) between the amino and hydroxyl groups are a key factor in stabilizing specific conformations. nih.gov The strength of these hydrogen bonds can vary depending on the distance and orientation between the donor and acceptor groups. In the case of 2-Amino-3-ethoxypropan-1-ol, several types of IHBs are possible, including OH···N, NH···O (hydroxyl), and NH···O (ether).

Theoretical studies on related amino alcohols, such as 2-aminoethanol and 3-aminopropanol, have shown that gauche conformations are often favored due to the formation of stabilizing IHBs. researchgate.netresearchgate.net For 2-Amino-3-ethoxypropan-1-ol, a gauche arrangement around the C2-C3 bond would bring the amino and ethoxy groups into proximity, potentially allowing for an NH···O (ether) hydrogen bond. Similarly, rotation around the C1-C2 bond could facilitate an OH···N hydrogen bond.

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in predicting the relative energies of different conformers and the strength of the associated IHBs. nih.gov These studies often calculate key parameters like bond lengths, bond angles, and dihedral angles for the most stable conformations.

Table 2: Representative Calculated Parameters for Intramolecular Hydrogen Bonding in Amino Alcohols

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Estimated Stabilization Energy (kJ/mol) |

|---|---|---|---|

| OH···N | 2.8 - 3.2 | 140 - 170 | 8 - 20 |

| NH···O | 2.9 - 3.4 | 130 - 160 | 4 - 12 |

Note: These are representative values based on studies of similar amino alcohols and may vary for 2-Amino-3-ethoxypropan-1-ol.

The presence of the ethoxy group at the C3 position can influence the hydrogen bonding network. The ether oxygen can act as a hydrogen bond acceptor, potentially competing with the hydroxyl oxygen and the nitrogen atom. The specific conformation adopted will be a balance of these competing interactions and steric factors.

The conformation of flexible molecules like 2-Amino-3-ethoxypropan-1-ol is highly sensitive to the surrounding environment, particularly the solvent and temperature. Solvents can influence conformational equilibria by stabilizing or destabilizing different conformers through intermolecular interactions. rsc.orgscirp.org

In non-polar solvents, intramolecular hydrogen bonds are generally more significant as there is less competition from solvent molecules. scirp.org This would likely favor folded or gauche conformations of 2-Amino-3-ethoxypropan-1-ol where IHBs are maximized.

In protic solvents like water or alcohols, the situation is more complex. Solvent molecules can form intermolecular hydrogen bonds with the amino and hydroxyl groups, potentially disrupting the intramolecular hydrogen bonds that stabilize the gauche conformers. nih.govkhanacademy.org This can lead to a shift in the conformational equilibrium towards more extended or anti conformations. researchgate.net The ability of alcohols to act as both hydrogen bond donors and acceptors can lead to complex solvation shells around the amino alcohol. khanacademy.org

Temperature also plays a crucial role. An increase in temperature provides more thermal energy, which can overcome the energy barriers between different conformations. This generally leads to a greater population of higher-energy conformers and a more dynamic equilibrium. nih.gov

Table 3: Expected Conformational Preference of 2-Amino-3-ethoxypropan-1-ol in Different Solvents

| Solvent Type | Dominant Interactions | Favored Conformation |

|---|---|---|

| Non-polar (e.g., hexane) | Intramolecular H-bonding | Gauche/Folded |

| Polar aprotic (e.g., DMSO) | Dipole-dipole, some H-bonding | Mixture of conformers |

Stereoelectronic Effects in Amino Alcohol Systems

Stereoelectronic effects are orbital interactions that depend on the spatial arrangement of atoms and influence the stability and reactivity of a molecule. wikipedia.org In vicinal amino alcohols like 2-Amino-3-ethoxypropan-1-ol, several stereoelectronic effects can be at play.

One of the most relevant is the gauche effect , which describes the tendency of a molecule to adopt a gauche conformation when it has adjacent electronegative substituents. This is often attributed to a stabilizing hyperconjugative interaction between a bonding orbital (e.g., a C-H bond) and an adjacent anti-bonding orbital (e.g., a C-O or C-N σ* orbital). wikipedia.org In 2-Amino-3-ethoxypropan-1-ol, this effect would favor a gauche arrangement around the C2-C3 bond to allow for optimal orbital overlap.

The relative orientation of the lone pairs on the nitrogen and oxygen atoms with respect to adjacent sigma bonds is also critical. An anti-periplanar arrangement of a lone pair to a polar bond can lead to a stabilizing n → σ* interaction. For example, a lone pair on the nitrogen atom could interact with the σ* orbital of the C-O bond, and vice versa. The geometry that maximizes these stabilizing interactions will be favored.

Chemical Reactivity and Derivatization Strategies for 2 Amino 3 Ethoxypropan 1 Ol Hydrochloride

Amination and Acylation Reactions of the Primary Amine Functional Group

The primary amine group in 2-Amino-3-ethoxypropan-1-ol (B2572756) hydrochloride is a key site for nucleophilic attack and derivatization. It can readily undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce a wide range of substituents.

Acylation , the reaction with acylating agents such as acyl chlorides or anhydrides, is a fundamental transformation of the primary amine. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid salt and the acid generated during the reaction. The resulting amides are generally stable compounds. The choice of acylating agent allows for the introduction of various functionalities, including simple alkyl or aryl groups, as well as more complex moieties that can alter the molecule's physical and biological properties.

For instance, the reaction with a simple acyl chloride like acetyl chloride would yield the corresponding N-acetyl derivative. The general conditions for such a reaction would involve the use of a non-protic solvent and a base to scavenge the HCl produced.

| Reactant | Reagent | Base | Solvent | Product |

| 2-Amino-3-ethoxypropan-1-ol hydrochloride | Acetyl chloride | Triethylamine | Dichloromethane | N-(3-ethoxy-1-hydroxypropan-2-yl)acetamide |

| This compound | Benzoyl chloride | Pyridine | Tetrahydrofuran | N-(3-ethoxy-1-hydroxypropan-2-yl)benzamide |

A notable application of the reactivity of the amine group is its conversion to an isothiocyanate. A patent describes the use of (+)-2-amino-3-ethoxypropan-1-ol as a starting material for the synthesis of (+)-tert-butyl(3-ethoxy-2-isothiocyanatopropoxy)dimethylsilane. google.com This transformation highlights the utility of the amine functionality as a handle for introducing other reactive groups, which can then be used in further synthetic steps, such as the formation of thioureas or heterocyclic compounds.

Transformations Involving the Primary Hydroxyl Functional Group

The primary hydroxyl group offers another avenue for the derivatization of this compound. It can participate in oxidation, reduction, esterification, and etherification reactions, allowing for a broad scope of chemical modifications.

Oxidation and Reduction Pathways

Oxidation of the primary hydroxyl group can lead to the formation of either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would typically yield the corresponding aldehyde, 2-amino-3-ethoxypropanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would likely lead to the formation of the carboxylic acid, 2-amino-3-ethoxypropanoic acid. Selective protection of the amine group would be necessary to prevent its oxidation.

| Starting Material | Oxidizing Agent | Expected Product |

| N-protected 2-Amino-3-ethoxypropan-1-ol | Pyridinium chlorochromate (PCC) | N-protected 2-Amino-3-ethoxypropanal |

| N-protected 2-Amino-3-ethoxypropan-1-ol | Potassium permanganate (KMnO4) | N-protected 2-Amino-3-ethoxypropanoic acid |

Conversely, while the primary alcohol is already in a reduced state, the molecule can be a precursor to other reduced species after initial modification. For example, conversion of the alcohol to a leaving group followed by nucleophilic substitution could introduce a variety of non-oxygenated substituents.

Esterification and Etherification Reactions

Esterification of the primary hydroxyl group is another common transformation. This can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under acidic conditions (Fischer esterification). Similar to acylation of the amine, the use of an acyl chloride in the presence of a base is an effective method. This allows for the introduction of a wide range of ester functionalities.

Etherification , such as the Williamson ether synthesis, can also be employed to modify the hydroxyl group. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This would result in the formation of a diether derivative. Selective protection of the amine group would be crucial to prevent its reaction with the alkyl halide.

| Reaction Type | Reagent | Base/Catalyst | Expected Product |

| Esterification | Acetyl chloride | Pyridine | 2-Amino-3-ethoxypropyl acetate |

| Etherification | Methyl iodide | Sodium hydride | 2-Amino-1,3-diethoxypropane |

Reactions at the Ether Linkage

The ether linkage in this compound is generally the most stable of the three functional groups. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Such a reaction would likely lead to the formation of 2-amino-3-hydroxypropan-1-ol (serinol) and ethyl halide. Due to the presence of other reactive functional groups, selective cleavage of the ether linkage without affecting the amine and hydroxyl groups would be challenging.

Cyclization Reactions Leading to Heterocyclic Frameworks

The trifunctional nature of this compound makes it an attractive precursor for the synthesis of various heterocyclic frameworks. The presence of nucleophilic amine and hydroxyl groups, separated by a three-carbon backbone, allows for intramolecular cyclization reactions to form five- or six-membered rings.

For example, after suitable derivatization, intramolecular reactions can lead to the formation of morpholines, piperazines, or other related heterocyclic systems. For instance, conversion of the primary alcohol to a leaving group (e.g., a tosylate) could be followed by intramolecular nucleophilic attack by the amine to form a substituted azetidine (B1206935) or, if a longer chain is introduced, a piperidine (B6355638) derivative.

Furthermore, the compound can serve as a building block in multi-component reactions to construct more complex heterocyclic systems. The specific reaction pathways and resulting heterocyclic frameworks would depend on the reagents and conditions employed.

Mechanistic Studies of Key Transformation Pathways

The mechanisms of the key reactions involving this compound are well-established in the field of organic chemistry.

Acylation of the amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of the leaving group (e.g., chloride) yields the amide product.

Esterification of the alcohol with an acyl chloride follows a similar nucleophilic acyl substitution pathway, with the oxygen of the hydroxyl group acting as the nucleophile. Fischer esterification, on the other hand, involves the acid-catalyzed addition of the alcohol to the protonated carboxylic acid, followed by dehydration.

Oxidation of the primary alcohol to an aldehyde with a reagent like PCC involves the formation of a chromate (B82759) ester intermediate, followed by a base-assisted E2 elimination.

Intramolecular cyclization reactions would typically proceed via an intramolecular nucleophilic substitution (SN2) mechanism, where either the amine or the hydroxyl group acts as the nucleophile to displace a leaving group on another part of the molecule.

A deeper understanding of these mechanisms is crucial for controlling the selectivity of reactions and for designing synthetic routes to desired derivatives of this compound.

Utility As a Synthetic Building Block and Intermediate in Organic Chemistry

Precursor in Complex Molecule Construction

While specific examples detailing the use of 2-Amino-3-ethoxypropan-1-ol (B2572756) hydrochloride in the total synthesis of highly complex natural products are not extensively documented in publicly available literature, its structural motif is a common feature in many biologically active molecules. As a 1,2-amino alcohol derivative, it can serve as a key fragment for the introduction of both nitrogen and oxygen functionalities in a stereodefined manner, particularly when using a specific stereoisomer such as (S)-2-amino-3-ethoxypropan-1-ol hydrochloride. The ethoxy group provides an additional point of structural diversity compared to simpler amino alcohols.

The general reactivity of the amino and hydroxyl groups allows for a wide range of chemical transformations. The amine can be acylated, alkylated, or used in the formation of imines and heterocyclic rings. The hydroxyl group can be etherified, esterified, or oxidized to an aldehyde or carboxylic acid. This dual functionality enables its incorporation into larger molecular frameworks through sequential or orthogonal protection and reaction strategies.

Application in Chiral Ligand and Catalyst Design

Chiral 1,2-amino alcohols are a well-established class of scaffolds for the development of chiral ligands and catalysts for asymmetric synthesis. The nitrogen and oxygen atoms can coordinate to a metal center, forming a chiral environment that can induce stereoselectivity in a variety of chemical reactions.

Although specific research detailing the application of 2-Amino-3-ethoxypropan-1-ol hydrochloride in this context is limited, its structure is analogous to other amino alcohols that have been successfully employed in catalyst design. For instance, derivatives of this compound could potentially be used to create ligands for transition-metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, or epoxidation. The ethoxy group could influence the steric and electronic properties of the resulting catalyst, potentially leading to unique reactivity or selectivity.

Role in the Synthesis of Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of a wide range of structurally diverse molecules for high-throughput screening. The multiple functional groups of this compound make it an attractive starting point for the generation of chemical libraries.

By systematically reacting the amino and hydroxyl groups with a variety of building blocks, a large number of distinct compounds can be synthesized. For example, a library of amides could be generated by reacting the amine with a diverse set of carboxylic acids, while a library of esters could be created from the reaction of the alcohol with various acyl chlorides. Furthermore, the bifunctional nature of the molecule allows for the construction of heterocyclic libraries, such as oxazolines or morpholines, which are common scaffolds in medicinal chemistry.

Intermediate in the Academic Exploration of Biologically Relevant Scaffolds

The 1,2-amino alcohol motif is present in a wide array of biologically active compounds. Research in academic laboratories often focuses on the synthesis of novel analogs of these compounds to explore structure-activity relationships (SAR).

A study on the synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols, a class of compounds to which this compound belongs, has demonstrated their potential as antimalarial agents. nih.gov In this research, related β-amino alcohols were prepared and evaluated for their activity against Plasmodium falciparum, with several compounds showing micromolar potency. nih.gov This highlights the potential of the 2-amino-3-alkoxypropan-1-ol scaffold as a starting point for the development of new therapeutic agents.

While direct and extensive research on this compound is not widely reported, its structural features suggest its utility as an intermediate for accessing various biologically relevant chemical structures.

Advanced Spectroscopic and Analytical Methodologies for 2 Amino 3 Ethoxypropan 1 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Amino-3-ethoxypropan-1-ol (B2572756) hydrochloride, both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would be essential for confirming its molecular structure.

Proton NMR Spectroscopy Applications

A ¹H NMR spectrum of 2-Amino-3-ethoxypropan-1-ol hydrochloride would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and integration (the area under the signal) would provide a complete picture of the proton framework. Based on the compound's structure (CH₃CH₂OCH₂CH(NH₃⁺)CH₂OH · Cl⁻), one would anticipate signals corresponding to the ethoxy group's ethyl protons (a triplet and a quartet), the protons on the main propanol (B110389) backbone, and exchangeable protons from the amine and hydroxyl groups. Coupling between adjacent non-equivalent protons would result in specific splitting patterns, allowing for the assignment of each signal to its respective proton.

Carbon-13 NMR Spectroscopy Applications

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display a separate signal for each unique carbon atom. The chemical shifts of these signals are indicative of the type of carbon (e.g., alkyl, ether-linked, alcohol-bearing, amine-bearing). For this compound, five distinct signals would be expected in the aliphatic region of the spectrum, corresponding to the five carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and based on established principles of NMR spectroscopy, as experimental data is not available.)

| Atom | Predicted ¹H NMR Chemical Shift (ppm) & Multiplicity | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| CH₃-CH₂-O- | Triplet | ~15 |

| CH₃-CH₂ -O- | Quartet | ~67 |

| -O-CH₂ -CH(NH₃⁺)- | Doublet of Doublets | ~70 |

| -CH₂-CH (NH₃⁺)-CH₂OH | Multiplet | ~55 |

| -CH(NH₃⁺)-CH₂ OH | Doublet of Doublets | ~62 |

| -NH₃⁺ | Broad Singlet | N/A |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of the 2-Amino-3-ethoxypropan-1-ol cation. This allows for the calculation of its elemental formula with high accuracy, confirming the molecular formula as C₅H₁₄NO₂⁺ (for the protonated free base). Predicted mass spectrometry data suggests the monoisotopic mass of the free base is 119.09463 Da, and the [M+H]⁺ ion would be observed at m/z 120.10191. Analysis of the fragmentation pattern in a tandem MS (MS/MS) experiment would reveal characteristic losses, such as the loss of a water molecule (H₂O) or an ethoxy group (CH₃CH₂O·), which would further corroborate the proposed structure.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a chemical compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. An HPLC method would involve injecting a solution of the compound onto a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the compound's retention time is measured. For a polar, amino-functionalized compound, a reversed-phase column (e.g., C18) with an acidic mobile phase (to ensure protonation of the amine) containing an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely be used. The purity is assessed by the area percentage of the main peak in the chromatogram, detected typically by a UV or mass spectrometer detector. The development of a robust HPLC method is crucial for quality control, ensuring the compound meets a required purity level, often 95% or higher for research-grade chemicals.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. sigmaaldrich.com However, the analysis of polar compounds such as amino alcohols, including this compound, presents certain challenges. These compounds tend to have low volatility and can interact with the stationary phase of the GC column, leading to poor peak shape and high elution temperatures. gcms.cz

To overcome these issues, derivatization is a common strategy employed for the GC analysis of amino acids and amino alcohols. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. For a primary amino alcohol like 2-Amino-3-ethoxypropan-1-ol, derivatization would typically target the amine and hydroxyl functional groups. Common derivatization reagents include silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), or acylating agents that form trifluoroacetyl derivatives. nih.govmdpi.com

The choice of the GC column is also critical. A column with a stationary phase designed for amine analysis, such as the Agilent CP-Sil 8 CB for Amines, can provide better peak shapes at lower temperatures. gcms.cz When coupled with a mass spectrometer (GC-MS), this technique not only separates the compound but also provides mass spectral data that can confirm its identity. It is important to select an appropriate injection solvent, as solvents like methanol or ethanol (B145695) can sometimes react with primary amines at high temperatures in the injector port, forming artifacts. nih.gov

Below is a table summarizing hypothetical GC parameters for the analysis of derivatized 2-Amino-3-ethoxypropan-1-ol.

| Parameter | Typical Value/Condition | Purpose |

| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | To increase volatility and thermal stability by silylating the amine and hydroxyl groups. mdpi.com |

| Column | Capillary column with a mid-polar or specialized amine-specific stationary phase (e.g., 5% Phenyl Methylpolysiloxane) | To achieve good separation and peak shape for polar analytes. gcms.cz |

| Injector Temperature | 250 - 280 °C | To ensure complete vaporization of the derivatized analyte. |

| Oven Temperature Program | Initial temp: ~60-100 °C, ramped to ~250-300 °C | To separate compounds based on their boiling points and interactions with the stationary phase. gcms.cz |

| Carrier Gas | Helium or Hydrogen | To transport the analyte through the column. gcms.cz |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation, MS for identification and confirmation of the structure. sigmaaldrich.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its primary amine, hydroxyl, and ether functional groups, as well as its alkyl backbone.

The primary amine group (-NH2) in a free base form typically shows two distinct stretching vibrations in the 3500-3200 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. wpmucdn.comyoutube.com However, in the hydrochloride salt form, these bands may be broadened and shifted. The N-H bending (scissoring) vibration is expected to appear around 1600 cm⁻¹. wpmucdn.com

The hydroxyl group (-OH) will produce a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching. vscht.czyoutube.com This broadness is a result of intermolecular hydrogen bonding.

The ether linkage (C-O-C) and the alcohol C-O bond will both give rise to stretching vibrations in the fingerprint region of the spectrum, typically between 1260 cm⁻¹ and 1000 cm⁻¹. vscht.cz The aliphatic C-H bonds of the ethyl and propyl groups will show stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

The table below outlines the expected characteristic IR absorption bands for 2-Amino-3-ethoxypropan-1-ol.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | O-H stretch, hydrogen-bonded | 3600 - 3200 | Strong, Broad |

| Primary Amine (N-H) | N-H stretch (asymmetric & symmetric) | 3500 - 3200 | Medium (may overlap with O-H) |

| N-H bend (scissoring) | ~1600 | Variable | |

| Alkyl (C-H) | C-H stretch | 3000 - 2850 | Medium to Strong |

| Ether (C-O-C) | C-O stretch (asymmetric) | ~1260 - 1000 | Strong |

| Alcohol (C-O) | C-O stretch | ~1260 - 1000 | Strong |

Computational and Theoretical Investigations of 2 Amino 3 Ethoxypropan 1 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and post-Hartree-Fock methods) can be employed to predict a variety of molecular properties for 2-Amino-3-ethoxypropan-1-ol (B2572756) hydrochloride.

These calculations would typically begin with geometry optimization to find the lowest energy arrangement of atoms. From the optimized structure, a wealth of electronic properties can be derived. Key properties that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can determine the electrostatic potential surface, which reveals the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). For 2-Amino-3-ethoxypropan-1-ol hydrochloride, the nitrogen of the amino group and the oxygen atoms of the hydroxyl and ether groups are expected to be electron-rich regions.

Table 1: Predicted Physicochemical Properties of (2S)-2-amino-3-ethoxypropan-1-ol (Note: Data is for the base molecule, not the hydrochloride salt, and is computationally predicted.)

| Property | Value | Source |

| Molecular Formula | C5H13NO2 | PubChem uni.lu |

| Monoisotopic Mass | 119.09463 Da | PubChem uni.lu |

| XlogP (predicted) | -1.1 | PubChem uni.lu |

| Predicted Collision Cross Section (CCS) values (Ų) | ||

| [M+H]+ | 126.0 | PubChem uni.lu |

| [M+Na]+ | 132.0 | PubChem uni.lu |

| [M-H]- | 124.4 | PubChem uni.lu |

Molecular Modeling and Dynamics Simulations for Conformational Preferences

Due to the presence of several single bonds, 2-Amino-3-ethoxypropan-1-ol is a flexible molecule that can exist in numerous conformations. Molecular modeling techniques, particularly conformational searches and molecular dynamics (MD) simulations, are essential to understand its three-dimensional structure and behavior in different environments.

A conformational search would identify various low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonds. In the case of 2-Amino-3-ethoxypropan-1-ol, an intramolecular hydrogen bond could potentially form between the amino group (as a donor) and the hydroxyl or ether oxygen (as an acceptor), or between the hydroxyl group (as a donor) and the amino nitrogen or ether oxygen (as an acceptor).

Molecular dynamics simulations can provide a more dynamic picture. By simulating the motion of the atoms over time, MD can explore the conformational landscape and the transitions between different conformers. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how intermolecular interactions with the solvent affect the conformational preferences. For the hydrochloride salt, MD simulations would also model the interactions with the chloride counter-ion. The Automated Topology Builder (ATB) and Repository could be a resource for developing the necessary force fields for such simulations of related molecules. uq.edu.au

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can predict the reactivity of this compound in various chemical reactions. The molecule possesses three key functional groups: a primary amine, a primary alcohol, and an ether. The reactivity of these groups can be assessed using computational models.

Amine Group: The nitrogen atom has a lone pair of electrons, making it nucleophilic and basic. It can participate in reactions such as acylation, alkylation, and salt formation.

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification or etherification.

Ether Group: The ether linkage is generally the least reactive part of the molecule but can be cleaved under harsh conditions (e.g., with strong acids).

Computational chemistry can help predict the selectivity of reactions where multiple sites could react. For example, in an acylation reaction, both the amine and the alcohol could potentially be acylated. By calculating the activation energies for the reaction at both sites, it is possible to predict which group will react preferentially (chemoselectivity). The protonated amine in the hydrochloride salt would be unreactive as a nucleophile, meaning reactions would likely target the hydroxyl group under these conditions. The reactivity of a related compound, 3-ethoxy-1-propanol, is noted to involve the alcohol reacting with oxoacids and carboxylic acids to form esters. nih.gov

Advanced Analysis of Intramolecular and Intermolecular Interactions

The subtle interplay of non-covalent interactions dictates the structure, stability, and function of molecules. mhmedical.com For this compound, these interactions are particularly important in determining its conformational preferences and how it interacts with other molecules.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a powerful method for analyzing the electron density to characterize chemical bonding. AIM analysis can identify and quantify the strength of both covalent and non-covalent interactions.

In the context of 2-Amino-3-ethoxypropan-1-ol, AIM would be used to analyze potential intramolecular hydrogen bonds. By locating bond critical points (BCPs) between a hydrogen donor (N-H or O-H) and a hydrogen acceptor (N or O), AIM can confirm the existence of a hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For instance, studies on the similar molecule 3-aminopropanol have used AIM to support the presence of an intramolecular hydrogen bond. researchgate.net

Non-Covalent Interactions (NCI) analysis is a computational technique that helps to visualize and understand weak interactions in three-dimensional space. It is based on the electron density and its derivatives and generates graphical plots that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

For 2-Amino-3-ethoxypropan-1-ol, an NCI plot would reveal the spatial extent of any intramolecular hydrogen bonds. These would appear as broad, low-density surfaces between the donor and acceptor atoms. The color of these surfaces indicates the strength of the interaction. This technique is highly complementary to AIM. Research on related amino-alcohols like 2-aminoethanol and 3-aminopropanol has successfully employed NCI analysis to show hydrogen bonding, even in cases where AIM was less conclusive. researchgate.net Studies on amino-ethers and amino-alcohols have also used computational methods to evaluate the strength of N-H···O intramolecular hydrogen bonds, finding them to be in the range of -4 to -6 kJ·mol⁻¹. nih.gov

Future Directions and Emerging Research Perspectives

Development of Novel Stereoselective Reactions

The synthesis of chiral amino alcohols in an enantiomerically pure form is a persistent challenge in organic chemistry. acs.orgnih.gov Future research concerning 2-Amino-3-ethoxypropan-1-ol (B2572756) will likely focus on moving beyond classical resolution methods towards more elegant and efficient asymmetric syntheses. These advanced strategies aim to establish the required stereocenters with high precision in a single step.

Promising methodologies include biocatalysis and transition-metal catalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, offer a green and highly selective route. nih.govfrontiersin.orgnih.gov For instance, the asymmetric reductive amination of a suitable α-hydroxy ketone precursor using an engineered AmDH could provide direct access to a single enantiomer of 2-amino-3-ethoxypropan-1-ol. frontiersin.orgnih.gov Another enzymatic approach involves the cascade reaction of dioxygenases and decarboxylases starting from readily available amino acids. nih.gov

Transition-metal-catalyzed reactions present a complementary approach. Copper-based catalytic systems have been developed for the stereodivergent synthesis of amino alcohols, allowing access to all possible stereoisomers from simple enals or enones. core.ac.uk Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has proven effective for producing a variety of chiral 1,2-amino alcohols. acs.orgnih.gov A particularly innovative strategy involves the radical C–H amination of abundant alcohols, guided by a photocatalyst and a chiral copper catalyst, which could offer a novel disconnection for synthesizing β-amino alcohols. researchgate.netnih.gov

Table 1: Comparison of Emerging Stereoselective Synthesis Strategies

| Methodology | General Principle | Potential Advantages for Synthesizing Chiral 2-Amino-3-ethoxypropan-1-ol | Key Research Findings |

|---|---|---|---|

| Enzymatic Reductive Amination | Conversion of an α-hydroxy ketone precursor using an engineered amine dehydrogenase (AmDH). frontiersin.org | High enantioselectivity (>99% ee), mild reaction conditions, uses ammonia (B1221849) as a clean amino donor. frontiersin.orgnih.gov | Engineered AmDHs show improved activity and stability, enabling preparative-scale synthesis. frontiersin.org |

| Transition-Metal Catalysis (e.g., Ru, Cu) | Asymmetric transfer hydrogenation or hydroamination of functionalized precursors. acs.orgcore.ac.uk | Broad substrate scope, high yields, and excellent enantioselectivities. acs.orgnih.gov Catalyst control can allow access to different stereoisomers. core.ac.uk | Ruthenium catalysts achieve >99% ee for unprotected amino ketones; nih.gov Copper catalysts allow for stereodivergent synthesis. core.ac.uk |

| Photocatalytic C-H Amination | A multi-catalytic system uses light to activate a chiral catalyst that directs C-H amination. researchgate.netnih.gov | Utilizes simple, abundant alcohol starting materials; offers a novel synthetic route. researchgate.net | A radical relay strategy enables selective β-C-H amination with high regio- and enantioselectivity. nih.gov |

Integration into Flow Chemistry Methodologies

The shift from batch to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries, offering enhanced safety, consistency, and scalability. acs.orgnih.gov The synthesis of 2-Amino-3-ethoxypropan-1-ol hydrochloride is well-suited for adaptation to flow chemistry.

Furthermore, enzymatic and heterogeneous catalytic reactions are particularly amenable to flow processes. Immobilized enzymes or catalysts can be packed into a column reactor, allowing the starting materials to flow through while the product is continuously collected. acs.org This setup simplifies purification and enables the reuse of expensive catalysts or biocatalysts, making the process more economical and sustainable. acs.org A scalable electrocatalytic method for amino alcohol synthesis has already been demonstrated in a 72-gram-scale flow reaction, highlighting the potential for large-scale production. nih.gov

Exploration of New Catalytic Applications

Beyond its role as a synthetic building block, 2-Amino-3-ethoxypropan-1-ol and its derivatives have significant potential as catalysts themselves. The bifunctional nature of the amino alcohol moiety—containing both a Lewis basic amino group and a Brønsted acidic/hydrogen-bond-donating hydroxyl group—is the foundation for its catalytic utility. windows.netrsc.org

One major area of exploration is its use as a chiral ligand in transition-metal catalysis. Amino alcohol ligands have been successfully employed in nickel-catalyzed Suzuki reactions and the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high yields and enantiomeric excess. rsc.orgorganic-chemistry.org By coordinating to a metal center, the chiral scaffold of a 2-Amino-3-ethoxypropan-1-ol derivative could create a highly asymmetric environment, inducing stereoselectivity in a wide range of transformations. Anchoring such ligands to polymer supports can also facilitate catalyst recovery and reuse. nih.govacs.org

A second avenue is its application as an organocatalyst . Simple primary β-amino alcohols have been shown to effectively catalyze asymmetric Michael additions and aldol (B89426) reactions. windows.netrsc.org The amine can activate substrates by forming an enamine, while the hydroxyl group can orient the second reactant through hydrogen bonding, controlling the stereochemical outcome. windows.net More complex derivatives, such as thiourea-fused or squaramide-fused amino alcohols, have been designed as powerful hybrid organocatalysts for domino reactions. acs.orgrsc.org

Table 2: Potential Catalytic Roles for 2-Amino-3-ethoxypropan-1-ol Derivatives

| Catalytic Role | Mechanism of Action | Potential Reactions | Reported Analogues & Findings |

|---|---|---|---|

| Chiral Ligand for Metals | Coordinates with a transition metal (e.g., Ni, Cu, Zn) to form a chiral catalytic complex. organic-chemistry.orgacs.org | Asymmetric alkylation, arylation (e.g., Suzuki coupling), reductions, additions to carbonyls. rsc.orgorganic-chemistry.org | Amino alcohol ligands used for Ni-catalyzed Suzuki couplings of unactivated alkyl halides. organic-chemistry.org Ligands anchored to resins achieved 92% ee in diethylzinc additions. nih.gov |

| Bifunctional Organocatalyst | Utilizes the amine as a basic site and the alcohol as a hydrogen-bonding site to activate and orient substrates. windows.netrsc.org | Asymmetric Michael additions, aldol reactions, Mannich reactions, Diels-Alder reactions. windows.netrsc.org | Simple primary β-amino alcohols catalyze Michael additions with high purity. rsc.org Thiourea-fused derivatives show excellent yields in Mannich reactions. rsc.org |

Advancement in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, represent a highly efficient approach to chemical synthesis. nih.govresearchgate.net The Ugi and Passerini reactions are cornerstone MCRs that are particularly relevant for generating amino alcohol-like structures and their derivatives. acs.orgresearchgate.net

A future research direction would be to design MCRs that incorporate 2-Amino-3-ethoxypropan-1-ol as a building block or synthesize its derivatives directly. For instance, the Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govyoutube.com By using a precursor to 2-Amino-3-ethoxypropan-1-ol as one of the components, a diverse library of complex molecules could be rapidly assembled.

Computational Design of Functionalized Derivatives

The role of computational chemistry in modern drug discovery and materials science is rapidly expanding. For a molecule like this compound, in silico methods offer a powerful tool for predicting the properties of novel derivatives before their synthesis, saving significant time and resources.

Molecular docking and molecular dynamics simulations can be used to design and evaluate new molecules for specific biological or catalytic functions. nih.govfrontiersin.org For example, derivatives of 2-Amino-3-ethoxypropan-1-ol could be computationally screened against the active sites of target enzymes or receptors to predict their binding affinity and potential as therapeutic agents. This approach has been used to identify amino alcohol derivatives of eugenol (B1671780) as potential insecticides by predicting their interactions with targets like acetylcholinesterase. nih.gov

Furthermore, computational modeling is crucial for understanding reaction mechanisms and rationalizing the selectivity of catalysts. frontiersin.org When developing derivatives of 2-Amino-3-ethoxypropan-1-ol as chiral ligands or organocatalysts, quantum mechanical calculations can help elucidate the transition state structures that govern enantioselectivity. nih.gov This insight allows for the rational design of new catalysts with improved activity and selectivity, accelerating the development cycle. nih.govfrontiersin.org

Table 3: Computational Approaches for Derivative Design

| Computational Method | Application | Potential Goal for 2-Amino-3-ethoxypropan-1-ol Derivatives |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. nih.gov | Screening for potential biological activity (e.g., as enzyme inhibitors) or designing selective organocatalysts. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to analyze the stability and dynamics of complexes. nih.gov | Assessing the stability of ligand-protein or catalyst-substrate complexes. |

| Quantum Mechanics (QM) | Calculates the electronic structure and energy of molecules to model reaction pathways and transition states. researchgate.net | Understanding and predicting the stereoselectivity of reactions catalyzed by derivatives. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Amino-3-ethoxypropan-1-ol hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves nucleophilic substitution of epoxide intermediates with amines, followed by hydrochlorination. For example, reacting 3-ethoxypropylene oxide with ammonia under controlled pH (7–9) and temperature (40–60°C) to minimize side reactions like over-alkylation. Post-reduction (e.g., catalytic hydrogenation) and acidification with HCl yield the hydrochloride salt. Optimization parameters include solvent polarity (e.g., ethanol/water mixtures), stoichiometric ratios, and reaction time monitoring via TLC/HPLC .

Q. How can structural confirmation and purity assessment be performed for this compound?

- Methodology :

- NMR : and NMR to confirm the ethoxy group (δ ~1.2 ppm for CH, δ ~3.5–4.0 ppm for OCH) and amine hydrochloride (broad peak near δ 8–9 ppm).

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) to detect impurities <0.1% .

- Melting Point : Compare experimental values (e.g., 204–206°C) with literature to assess crystallinity and purity .

Q. What are the stability considerations for long-term storage of this compound?

- Methodology : Store in airtight, light-protected containers under inert gas (N) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like oxidized amines or ethoxy-group hydrolysis .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved and quantified?

- Methodology :

- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine to separate enantiomers. Calibrate with enantiopure standards .

- Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to confirm enantiomeric excess (>98%) .

Q. What mechanistic insights explain the formation of dimeric by-products during synthesis?

- Methodology :

- Kinetic Studies : Vary reactant concentrations (amine vs. epoxide) to identify rate-determining steps. Excess epoxide favors dimerization via secondary nucleophilic attack.

- DFT Calculations : Model transition states to predict dimerization pathways, guiding solvent selection (e.g., polar aprotic solvents reduce charge-separated intermediates) .

Q. How does the ethoxy group influence the compound’s reactivity in downstream derivatization?

- Methodology :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl, enabling selective amine functionalization (e.g., acylation).

- Comparative Reactivity : Compare reaction rates with non-ethoxy analogs (e.g., 2-Amino-propan-1-ol HCl) in SN2 reactions to assess steric/electronic effects .

Q. What analytical strategies differentiate this compound from structurally similar impurities in pharmaceutical formulations?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.